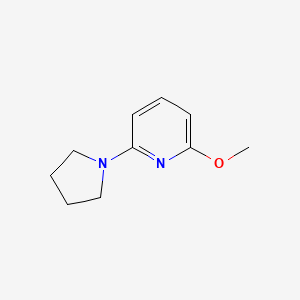

2-Methoxy-6-(pyrrolidin-1-yl)pyridine

Description

Contextualization within Heterocyclic Chemistry

2-Methoxy-6-(pyrrolidin-1-yl)pyridine is a disubstituted pyridine (B92270). Pyridine itself is a six-membered aromatic heterocycle containing one nitrogen atom. vulcanchem.com In this particular derivative, the pyridine ring is functionalized at the 2- and 6-positions with a methoxy (B1213986) group (-OCH3) and a pyrrolidin-1-yl group, respectively. The methoxy group is an electron-donating group that can influence the electron density of the pyridine ring, while the pyrrolidine (B122466) is a five-membered saturated nitrogen-containing heterocycle. The combination of these two distinct heterocyclic scaffolds within a single molecule gives rise to its unique chemical properties and potential for diverse applications.

Significance of Pyridine and Pyrrolidine Scaffolds in Organic Synthesis

Both pyridine and pyrrolidine rings are considered "privileged scaffolds" in medicinal chemistry, meaning they are frequently found in the structures of biologically active compounds and approved drugs. The pyridine nucleus is a key component in over 7,000 existing drug molecules and is found in natural products like nicotine (B1678760) and vitamins. Its basic nitrogen atom can participate in hydrogen bonding, which is crucial for interactions with biological targets. vulcanchem.com Pyridine derivatives are known to exhibit a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.

The pyrrolidine ring, a saturated heterocycle, provides a three-dimensional structural element. This non-planar feature can be critical for achieving specific spatial orientations required for binding to enzyme active sites or receptors. The incorporation of a pyrrolidine moiety can also influence a molecule's lipophilicity and metabolic stability, important parameters in drug design.

Overview of Research Trajectories for Substituted Pyridines

Research involving substituted pyridines like this compound is multifaceted. A primary area of investigation is in medicinal chemistry, where scientists synthesize and evaluate novel pyridine derivatives as potential therapeutic agents. For instance, substituted pyridines have been explored as ligands for nicotinic acetylcholine (B1216132) receptors, which are implicated in various neurological disorders. The development of new analgesic compounds is another active research area, with pyridin-2(1H)-one derivatives showing promising results in preclinical models of pain.

In the realm of catalysis, substituted pyridines are often employed as ligands for transition metals. The nitrogen atom of the pyridine ring can coordinate with a metal center, and the substituents on the ring can be modified to fine-tune the electronic and steric properties of the resulting catalyst. This allows for the development of highly selective and efficient catalysts for a wide range of organic transformations. Furthermore, the synthesis of complex molecules, including natural products and pharmaceuticals, often relies on the use of functionalized pyridine building blocks.

Detailed Research Findings

While extensive peer-reviewed studies focusing exclusively on this compound are not abundant, data from chemical suppliers and related research provide insights into its synthetic accessibility and biological relevance.

A common synthetic route to this compound involves the nucleophilic aromatic substitution of a suitable precursor, such as 2-chloro-6-methoxypyridine, with pyrrolidine. Another efficient method is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide (e.g., 2-bromo-6-methoxypyridine) and an amine (pyrrolidine).

Publicly available data indicates that this compound has been investigated for its biological activity. The following table summarizes some of these findings.

| Target/Assay | Assay Type | IC50/MIC | Derivative |

| Muscarinic M1 Receptor | Radioligand binding | 1.2 µM | This compound |

| S. aureus | Broth microdilution | 16 µg/mL | 3-Iodo-2-methoxy-6-(pyrrolidin-1-yl)pyridine |

This table is based on data from commercial sources and is intended for informational purposes.

The data suggests that this compound exhibits moderate activity at the muscarinic M1 receptor, a target for cognitive disorders. Furthermore, a halogenated derivative shows antibacterial activity against Staphylococcus aureus. These findings underscore the potential of this scaffold in drug discovery programs.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-6-pyrrolidin-1-ylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-13-10-6-4-5-9(11-10)12-7-2-3-8-12/h4-6H,2-3,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJICPTJXMYBABB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=N1)N2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 2 Methoxy 6 Pyrrolidin 1 Yl Pyridine

Reaction Pathways and Transformation Studies

The reactivity of 2-Methoxy-6-(pyrrolidin-1-yl)pyridine is characterized by its participation in several key reaction types, including nucleophilic substitutions, carbon-carbon bond-forming cross-couplings, and cyclization reactions to form more complex heterocyclic systems.

The pyridine (B92270) ring, particularly when substituted with activating groups, is susceptible to nucleophilic attack. The methoxy (B1213986) group at the C2 position can serve as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. The reaction of 3-methoxypyridine (B1141550) with various amines in the presence of sodium hydride and a lithium iodide promoter demonstrates that a methoxy group can be displaced by a nucleophile, a transformation that is plausible for the 2-methoxy-6-pyrrolidinyl-substituted analogue. ntu.edu.sg In related systems, such as 2-methoxy-3-nitrothiophene, the kinetics of substitution by cyclic amines like pyrrolidine (B122466) have been studied, showing that such reactions are often catalyzed by a second molecule of the amine nucleophile. rsc.org This suggests that the pyrrolidine moiety on the pyridine ring could potentially play a role in autocatalysis if substitution were to occur with an external nucleophile.

Another significant pathway involves the initial deprotonation of the pyridine ring, a process known as directed ortho-metalation (DoM). The methoxy group can act as a directing group, facilitating lithiation at an adjacent position. arkat-usa.org For instance, lithiation of 2-chloropyridine (B119429) with superbases like nBuLi-Li-aminoalkoxide aggregates has been shown to result in either nucleophilic addition or α-lithiation, depending on the specific reaction conditions and the nature of the aggregates formed. nih.gov A theoretical study using Density Functional Theory (DFT) on the metalation of 2-chloropyridine revealed that the chemoselectivity between nucleophilic addition and α-lithiation is critically dependent on the type of organolithium aggregate, with dimers favoring addition and tetramers favoring lithiation. nih.gov For this compound, the methoxy group would likely direct lithiation to the C3 position, creating a nucleophilic center on the pyridine ring itself, which can then react with various electrophiles in a substitution reaction. clockss.org

| Pyridine Substrate | Directing Group | Lithiation Reagent | Position of Lithiation | Reference |

|---|---|---|---|---|

| 4-Methoxypyridine | 4-Methoxy | Mesityllithium | C3 | arkat-usa.org |

| 2-Chloropyridine | 2-Chloro | LTMP | C3 | clockss.org |

| 2-Chloropyridine | 2-Chloro | nBuLi-LiDMAE | C6 | clockss.org |

| 2-Bromo-4-methoxypyridine | 4-Methoxy | LTMP | C3 | arkat-usa.org |

Palladium-catalyzed cross-coupling reactions are fundamental for C-C bond formation. rsc.org The Suzuki-Miyaura reaction, in particular, is a powerful method for creating biaryl structures. nih.govnih.gov However, 2-pyridyl organometallic reagents are known to be challenging coupling partners due to the coordinating nitrogen atom, which can interfere with the catalyst. nih.govnih.gov Despite these challenges, efficient methods have been developed for the Suzuki coupling of 2-pyridyl nucleophiles. nih.gov

For a molecule like this compound to participate in a cross-coupling reaction, it would typically first be converted into a suitable coupling partner, such as a halopyridine or a pyridylboronic acid derivative. For example, a bromo or iodo group could be introduced at the 3-, 4-, or 5-position of the pyridine ring via electrophilic halogenation or a Sandmeyer-type reaction on a corresponding aminopyridine. This functionalized pyridine could then undergo a Suzuki coupling with an arylboronic acid. A general method for the Suzuki-Miyaura reaction of lithium triisopropyl 2-pyridylboronates with aryl halides has been established, demonstrating that even challenging 2-pyridyl substrates can be coupled effectively. nih.gov This protocol uses a Pd₂(dba)₃ catalyst with a phosphite (B83602) or phosphine (B1218219) oxide ligand and potassium fluoride (B91410) as the base. nih.gov The synthesis of various substituted imidazo[4,5-b]pyridines has been successfully achieved using Suzuki coupling, highlighting its utility in functionalizing pyridine cores. nih.gov

| Pyridyl Nucleophile | Coupling Partner | Catalyst System | Base | Solvent | Reference |

|---|---|---|---|---|---|

| Lithium triisopropyl 2-pyridylboronate | Aryl Bromide | Pd₂(dba)₃ / Ligand | KF | 1,4-Dioxane | nih.gov |

| 2-Chloro-3-amino-5-bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | nih.gov |

| (S)-Diarylmethane boronic ester | Iodobenzene | Pd(PPh₃)₄ | K₂CO₃ / Ag₂O | Et₂O | whiterose.ac.uk |

The functional groups of this compound serve as handles for constructing fused heterocyclic systems. A common strategy involves the transformation of a substituent into a group capable of intramolecular reaction with the pyridine ring nitrogen or an adjacent atom. For example, the synthesis of clockss.orgnih.govacs.orgtriazolo[4,3-a]pyridines can be achieved from 2-hydrazinylpyridine precursors. nih.govorganic-chemistry.org One could envision a synthetic route where the methoxy group of the title compound is converted to a hydrazinyl group via nucleophilic substitution. This intermediate, upon reaction with a suitable one-carbon electrophile, would undergo a 5-exo-dig cyclization to yield a fused triazolopyridine ring system. nih.gov In some cases, the presence of certain substituents can induce rearrangements, leading to different isomers like clockss.orgnih.govacs.orgtriazolo[1,5-a]pyridines. nih.govorganic-chemistry.org

Furthermore, the pyrrolidine ring itself can be the focus of cyclization strategies. While not a reaction of the title compound itself, the synthesis of pyrrolidines via transaminase-triggered cyclizations of ω-chloroamines demonstrates an elegant biocatalytic approach to forming this ring system. acs.org This highlights the synthetic accessibility and potential for further functionalization of the pyrrolidine moiety.

Reaction Kinetics and Thermodynamic Analyses

Detailed kinetic and thermodynamic studies specifically on this compound are not extensively documented in the surveyed literature. However, valuable insights can be drawn from mechanistic investigations of analogous systems.

A computational study on the nucleophilic aromatic substitution (SNAr) of 2-methoxy-3-X-5-nitrothiophenes with pyrrolidine provides a model for the substitution process. nih.gov This DFT investigation revealed a stepwise mechanism where pyrrolidine first adds to the C2 position to form a zwitterionic intermediate. The subsequent elimination of methanol (B129727) is catalyzed by a second molecule of pyrrolidine, which facilitates the necessary proton transfer. The calculated Gibbs free energy barrier for the uncatalyzed pathway was prohibitively high (ΔG‡ = 47.3 kcal/mol), confirming the necessity of the base-catalyzed route. nih.gov

Theoretical studies on the metalation of 2-chloropyridine with nBuLi-Li-aminoalkoxide aggregates have also provided thermodynamic insights. nih.gov These DFT calculations helped characterize the reactive aggregates and transition structures, estimating free energies of activation. The study demonstrated that the chemoselectivity is a result of the interplay between the stability of different aggregates (dimers vs. tetramers) and their respective reactivity, with the more stable but less reactive tetramers leading to α-lithiation. nih.gov

Catalytic Strategies in Transformations Involving this compound

Catalysis is central to achieving efficient and selective transformations of pyridine derivatives. For C-C bond formation via cross-coupling, palladium complexes are the most widely used catalysts. rsc.org The development of highly active catalyst systems, often employing specific phosphine or N-heterocyclic carbene (NHC) ligands, has been crucial for overcoming the challenges associated with coupling heteroaromatic substrates. nih.govnih.gov For the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles, catalyst systems like Pd₂(dba)₃ combined with electron-rich, bulky phosphine ligands have proven effective in promoting the otherwise slow transmetalation step and preventing catalyst inhibition. nih.gov

Beyond palladium, other transition metals are employed for different transformations. Nickel-based catalysts, including heterogeneous single-atom catalysts, have shown remarkable versatility. For instance, a Ni single-atom catalyst on carbon nitride (Ni₁/CN) can be tuned to selectively promote either C-C or C-N bond formation by modulating the system with external ligands like bipyridine or pyridine, respectively. acs.org

For cyclization reactions, iridium catalysis has been used for the reductive generation of azomethine ylides from amides, which can then undergo cycloaddition to form complex pyrrolidine structures. acs.org Biocatalysis also presents a powerful strategy. Transaminases have been engineered to catalyze the synthesis of chiral pyrrolidines and piperidines from ω-chloro ketones, demonstrating an enantio-complementary approach that provides access to both (R) and (S) enantiomers with high selectivity. acs.org

Advanced Spectroscopic and Structural Characterization of 2 Methoxy 6 Pyrrolidin 1 Yl Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound. Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra, the connectivity and spatial arrangement of atoms within a molecule can be determined.

High-resolution ¹H and ¹³C NMR spectroscopy are the cornerstones of structural elucidation. While specific experimental data for 2-Methoxy-6-(pyrrolidin-1-yl)pyridine is not publicly available, a predicted analysis based on established chemical shift principles and data from analogous structures provides a reliable framework for its characterization.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the protons of the pyridine (B92270) ring, the methoxy (B1213986) group, and the pyrrolidine (B122466) ring. The aromatic protons on the pyridine ring are expected to appear in the downfield region, typically between δ 6.0 and 8.5 ppm. The methoxy protons would present as a sharp singlet around δ 3.8-4.0 ppm. The protons of the pyrrolidine ring would likely appear as multiplets in the upfield region, typically between δ 1.8 and 3.5 ppm, due to spin-spin coupling.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for each unique carbon atom. The carbons of the pyridine ring would resonate in the aromatic region (δ 100-165 ppm), with the carbon atoms attached to the methoxy and pyrrolidinyl groups showing characteristic shifts. The methoxy carbon would appear around δ 50-60 ppm. The carbons of the pyrrolidine ring would be found in the aliphatic region (δ 20-50 ppm).

A predicted ¹³C NMR data table is presented below, based on computational models and comparison with similar compounds. vulcanchem.comnp-mrd.orgchemicalbook.comchemicalbook.com

| Atom | Predicted ¹³C Chemical Shift (ppm) |

| C2 (Pyridine) | 163.5 |

| C3 (Pyridine) | 98.0 |

| C4 (Pyridine) | 138.0 |

| C5 (Pyridine) | 105.0 |

| C6 (Pyridine) | 158.0 |

| OCH₃ | 52.5 |

| Cα (Pyrrolidine) | 47.0 |

| Cβ (Pyrrolidine) | 25.5 |

Note: These are predicted values and may differ from experimental results.

Two-dimensional NMR techniques are instrumental in unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. This would be crucial for assigning the protons within the pyridine and pyrrolidine rings.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This technique allows for the direct assignment of each carbon signal based on the chemical shift of its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for confirming the connectivity between different functional groups, such as the attachment of the methoxy and pyrrolidinyl groups to the pyridine ring.

Vibrational Spectroscopy (Infrared Spectroscopy)

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The resulting spectrum provides a "fingerprint" of the molecule, with characteristic peaks corresponding to specific functional groups.

| Functional Group | Expected Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| C-H (aromatic) | Stretching | 3000-3100 |

| C-H (aliphatic) | Stretching | 2850-3000 |

| C=C, C=N (pyridine ring) | Stretching | 1400-1600 |

| C-O (methoxy) | Stretching | 1000-1300 (asymmetric and symmetric) |

| C-N (pyrrolidine) | Stretching | 1020-1250 |

Electronic Absorption and Emission Spectroscopy (UV-Vis)

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to an excited state. The wavelength of maximum absorption (λ_max) is characteristic of the chromophores present in the molecule.

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the substituted pyridine ring system. Pyridine itself exhibits π → π* transitions. The presence of the electron-donating methoxy and pyrrolidinyl groups is likely to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyridine. researchgate.netnist.gov Based on data for similar pyridine derivatives, one would anticipate absorption maxima in the range of 250-300 nm. researchgate.netnist.gov

| Transition Type | Expected λ (nm) |

| π → π* | 250-300 |

Note: These are estimated values. The exact absorption maxima would need to be determined experimentally.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the precise determination of the molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula.

For this compound, the molecular formula is C₁₀H₁₄N₂O. vulcanchem.comanichemllc.com The calculated exact mass can be compared with the experimentally measured mass to confirm the elemental composition.

| Property | Value |

| Molecular Formula | C₁₀H₁₄N₂O |

| Exact Mass (Monoisotopic) | 178.1106 g/mol |

| Molecular Weight | 178.23 g/mol |

An experimental HRMS analysis would be expected to yield a measured mass that is within a very narrow tolerance (typically < 5 ppm) of the calculated exact mass, thereby confirming the molecular formula.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise bond lengths, bond angles, and intermolecular interactions.

While no crystal structure for this compound has been reported in the Cambridge Structural Database, analysis of related structures provides a basis for predicting its solid-state conformation. researchgate.netrsc.orgmdpi.comresearchgate.net It is anticipated that the pyridine ring would be essentially planar. The pyrrolidine ring would likely adopt a non-planar, puckered conformation, such as an envelope or twisted form, to minimize steric strain. The relative orientation of the methoxy and pyrrolidinyl substituents with respect to the pyridine ring would be a key feature revealed by a crystal structure analysis. Intermolecular interactions, such as C-H···N or C-H···O hydrogen bonds and π-π stacking interactions between pyridine rings, would also be elucidated, providing insight into the crystal packing.

Computational and Theoretical Studies on 2 Methoxy 6 Pyrrolidin 1 Yl Pyridine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of molecules. These computational methods allow for the detailed investigation of a molecule's geometry, stability, and electronic characteristics without the need for empirical data. For a molecule like 2-Methoxy-6-(pyrrolidin-1-yl)pyridine, these studies provide a theoretical framework to predict its behavior and reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to determine the optimized molecular geometry and electronic properties of molecules. In a typical DFT calculation, the goal is to find the lowest energy state of the molecule, which corresponds to its most stable three-dimensional arrangement of atoms. This process, known as geometry optimization, provides key structural parameters such as bond lengths, bond angles, and dihedral angles.

For substituted pyridine (B92270) derivatives, DFT calculations are crucial for understanding how different functional groups—in this case, the methoxy (B1213986) and pyrrolidinyl groups—influence the geometry and electron distribution of the central pyridine ring. The electronic structure, which includes the distribution of electrons in molecular orbitals, can also be elucidated, offering insights into the molecule's stability and potential for interaction.

Basis Set Selection and Exchange-Correlation Functionals

The accuracy of DFT calculations is highly dependent on the choice of the basis set and the exchange-correlation functional. A basis set is a set of mathematical functions used to construct the molecular orbitals. Larger basis sets, such as 6-311++G(d,p), provide more flexibility in describing the spatial distribution of electrons but are more computationally demanding.

The exchange-correlation functional accounts for the complex interactions between electrons. Common functionals include B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which is a hybrid functional that combines a portion of the exact exchange from Hartree-Fock theory with other exchange and correlation functionals. The selection of an appropriate combination of a basis set and an exchange-correlation functional is critical for obtaining reliable and predictive results that can be correlated with experimental findings.

Conformational Analysis and Tautomerism Studies

Conformational analysis involves identifying the different spatial arrangements of a molecule (conformers) and determining their relative energies. For this compound, the flexibility of the pyrrolidine (B122466) ring and the rotation around the C-O and C-N single bonds can lead to multiple low-energy conformers. Computational studies can model these different conformations to find the most stable, or ground-state, conformer. This is important as the biological activity and reactivity of a molecule can be highly dependent on its preferred conformation.

Tautomerism, the interconversion between structural isomers (tautomers), is another area that can be explored. While significant tautomerism is less common for this specific structure compared to, for example, 2-hydroxypyridine, computational studies can confirm the stability of the given form relative to any potential tautomers.

Electronic Properties and Reactivity Descriptors

Beyond geometry, computational chemistry provides powerful descriptors that predict a molecule's electronic behavior and reactivity. These descriptors are derived from the calculated electronic structure.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap and Energies)

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

HOMO: The outermost orbital containing electrons. It represents the ability of a molecule to donate electrons. A higher HOMO energy indicates a better electron donor.

LUMO: The innermost orbital without electrons. It represents the ability of a molecule to accept electrons. A lower LUMO energy indicates a better electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a crucial indicator of molecular stability and reactivity. A large gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more reactive. For pyridine derivatives, FMO analysis can reveal how substituents alter the orbital energies and, consequently, the molecule's reactivity profile.

Table 1: Conceptual Data for FMO Analysis This table is a conceptual representation based on typical values for similar heterocyclic compounds and is for illustrative purposes only, as specific experimental or calculated data for this compound was not found in the search results.

| Parameter | Description | Conceptual Energy (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.0 to -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 to -2.0 |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies (ELUMO - EHOMO) | 3.0 to 5.0 |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is an invaluable tool for predicting the reactive sites for both electrophilic (electron-seeking) and nucleophilic (nucleus-seeking) attacks.

The MEP map uses a color scale to indicate charge distribution:

Red/Yellow regions: Indicate negative electrostatic potential, rich in electrons. These are the most likely sites for an electrophilic attack. In this compound, such regions would be anticipated around the nitrogen atom of the pyridine ring and the oxygen atom of the methoxy group.

Blue regions: Indicate positive electrostatic potential, which is electron-poor. These areas are susceptible to nucleophilic attack.

Green regions: Represent neutral or near-zero potential.

By analyzing the MEP map, one can identify the charge distribution across the molecule and predict how it will interact with other molecules, which is fundamental to understanding its chemical behavior and potential biological interactions.

Natural Bonding Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a powerful computational method that translates complex wavefunctions into a more intuitive chemical language of localized bonds, lone pairs, and intermolecular interactions. onepetro.orgacs.org This technique examines the interactions between filled (donor) and empty (acceptor) orbitals to quantify charge transfer and delocalization effects within a molecule. wisc.edu

The core of NBO analysis in the context of intermolecular interactions is the evaluation of the stabilization energy, E(2), which is calculated using second-order perturbation theory. onepetro.org This energy quantifies the stabilization resulting from the delocalization of electron density from a filled donor NBO to an empty acceptor NBO. A higher E(2) value indicates a stronger interaction. For a compound like this compound, NBO analysis would focus on interactions such as:

Intermolecular Hydrogen Bonding: In the presence of hydrogen-bond donors, the nitrogen atom of the pyridine ring and the oxygen of the methoxy group can act as acceptors. NBO analysis can identify the specific donor-acceptor orbitals involved and calculate the corresponding stabilization energies.

While specific NBO data for this compound is not available in the reviewed literature, studies on similar heterocyclic systems demonstrate the utility of this method. For instance, in pyridine derivatives, significant stabilization energies are often observed for interactions involving the nitrogen lone pair (LP) and the π* antibonding orbitals of the aromatic ring, indicating substantial electron delocalization.

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are crucial for modern technologies like optical signal processing and data storage. capes.gov.brresearchgate.net Organic molecules, particularly those with donor-π-acceptor frameworks, are of great interest for their potential NLO properties. Computational chemistry, especially Density Functional Theory (DFT), is a primary tool for predicting the NLO response of molecules by calculating their polarizability (α) and, more importantly, their first and second hyperpolarizabilities (β and γ). nih.govnih.gov

The key parameters that determine a molecule's NLO activity are:

Polarizability (α): The ability of the electron cloud to be distorted by an external electric field.

First Hyperpolarizability (β): The primary measure for second-order NLO effects like second-harmonic generation (SHG).

Second Hyperpolarizability (γ): Relates to third-order NLO effects.

For this compound, the electron-donating methoxy and pyrrolidinyl groups attached to the π-conjugated pyridine ring suggest potential for NLO activity. Theoretical calculations would be essential to quantify this potential. Although specific experimental or computational NLO data for this exact compound are not readily found, studies on analogous pyridine derivatives provide insight into the expected findings. For example, a computational study on beryllium-pyridyne complexes showed that complexation significantly enhances the second-hyperpolarizability (γ) of the pyridyne isomers. nih.gov

Table 1: Illustrative Calculated NLO Properties for Pyridine Derivatives This table presents representative data from computational studies on various pyridine derivatives to illustrate the type of information generated in NLO analysis. Data is not for this compound.

| Compound/System | Method | First Hyperpolarizability (β) [esu] | Second Hyperpolarizability (γ) [esu] | Reference |

| 3,6–bis Pyridine-1,2,4,5–Tetrazine | DFT/B3LYP | 0.65 times KDP | Not Reported | nih.gov |

| Beryllium-Pyridyne Complexes | DFT | Not Reported | Significantly Enhanced | nih.gov |

| 2-cyclooctylamino-5-nitropyridine | Experimental | d11 = 6 pm/V | Not Reported | capes.gov.br |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's laws of motion for a system of particles, MD simulations provide a detailed view of molecular behavior, including conformational changes, solvent interactions, and the formation of intermolecular complexes. onepetro.orgaps.org

For a molecule such as this compound, MD simulations can be employed to investigate:

Conformational Dynamics: The pyrrolidine ring and the methoxy group have rotational freedom. MD simulations can explore the preferred conformations of the molecule in different environments (e.g., in a vacuum or in various solvents) and the energy barriers between different conformational states.

Solvation Effects: By simulating the molecule in a box of solvent molecules (like water), MD can reveal how the solvent organizes around the solute and how hydrogen bonds and other interactions influence its behavior.

Ligand-Receptor Interactions: If the compound is being studied as a potential drug, MD simulations can model its interaction with a biological target, such as a protein. These simulations can provide insights into the stability of the ligand-protein complex, the specific interactions that hold it together, and the dynamic changes that occur upon binding. acs.org

A study on the dynamics of the pyridinium (B92312) cation in different crystalline environments used MD simulations to explore its rotational motions, revealing how hydrogen bonding with counter-ions significantly affects its reorientation. nih.gov Such studies highlight the power of MD to connect molecular structure with dynamic behavior.

Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies in Compound Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com QSAR models are widely used in drug discovery to predict the activity of new compounds, prioritize candidates for synthesis, and optimize lead compounds. chemrevlett.com

The general methodology for developing a QSAR model involves several key steps:

Data Set Preparation: A collection of compounds with known biological activities (e.g., IC50 values) is assembled.

Descriptor Calculation: For each molecule, a set of numerical values, known as molecular descriptors, are calculated. These can describe physicochemical properties (e.g., logP), electronic properties (e.g., dipole moment), or structural features.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that correlates the descriptors with biological activity. nih.gov

Validation: The model's predictive power is rigorously tested using internal validation (e.g., leave-one-out cross-validation, yielding a q² value) and external validation with a separate test set of compounds. chemrevlett.com

While no specific QSAR study on this compound was identified, research on related structures is common. For instance, QSAR studies on pyridine derivatives have successfully identified key molecular features that influence their antiproliferative activity. mdpi.com Another study on 4-pyridone derivatives developed a robust QSAR model with a high correlation coefficient (r² = 0.86) to predict antimalarial activity. nih.gov

Table 2: Example of a QSAR Model for Pyridine Derivatives This table illustrates the typical output of a QSAR study, showing the statistical quality of a model developed for a series of pyridine derivatives as CDK2 inhibitors. Data is not for this compound.

| Statistical Parameter | Value | Interpretation | Reference |

| N (compounds) | 11 | Number of compounds in the training set | nih.gov |

| r² (correlation coefficient) | 0.88 | Goodness of fit of the model | nih.gov |

| q² (cross-validated r²) | 0.77 | Predictive ability of the model (internal) | nih.gov |

| F-value | 17.0 | Statistical significance of the model | nih.gov |

| External r² (pred_r²) | 0.85 | Predictive ability for an external test set | nih.gov |

Molecular Docking Methodologies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. nih.govmdpi.com It is a cornerstone of structure-based drug design, used to screen virtual libraries of compounds against a biological target and to understand the molecular basis of ligand binding. nih.gov

The process of molecular docking consists of two main components:

Docking Algorithms (Search Algorithms): These algorithms are responsible for exploring the vast conformational space of the ligand and its possible orientations within the receptor's binding site. They sample different poses to find energetically favorable binding modes. Common algorithms include genetic algorithms, Monte Carlo methods, and fragment-based methods that build the ligand into the site incrementally.

Scoring Functions: Once a pose is generated by the search algorithm, a scoring function is used to estimate the binding affinity or the "goodness of fit." These functions are mathematical models that approximate the free energy of binding. They typically include terms for van der Waals interactions, electrostatic interactions, hydrogen bonding, and desolvation penalties. The scores are used to rank the different poses of a single ligand and to compare different ligands. rsc.orgyoutube.com

A critical prerequisite for successful molecular docking is the accurate identification and definition of the binding site on the receptor. youtube.com Methodological considerations for binding site analysis include:

Identification: If a known ligand is already co-crystallized with the protein, the binding site is easily defined as the region surrounding that ligand. If the site is unknown, it can be predicted using computational tools that search the protein's surface for pockets and cavities with suitable shape and physicochemical properties for ligand binding.

Receptor Flexibility: Proteins are not rigid structures. Some docking protocols allow for receptor flexibility by permitting certain amino acid side chains within the binding site to move and adapt to the ligand. This "induced fit" docking can provide a more realistic model of the binding event.

Grid Generation: Many docking programs pre-calculate the interaction energies for different atom types on a 3D grid within the binding site. This speeds up the scoring process, as the interaction energies for a given ligand atom at a specific position can be quickly looked up from the grid rather than being recalculated each time.

Docking studies on various pyridine derivatives have shown their potential to bind to a range of biological targets, such as kinases and cyclooxygenases, often through hydrogen bonding and hydrophobic interactions with key amino acid residues in the active site. mdpi.commdpi.com

Table 3: Illustrative Molecular Docking Results for Pyridine Derivatives This table shows example docking scores for pyridine derivatives against the Eg5 kinesin motor protein, a cancer target. The binding energy indicates the predicted affinity of the compound for the protein's active site. Data is not for this compound.

| Compound ID | Target Protein | Docking Score (Binding Energy, kcal/mol) | Predicted Key Interactions | Reference |

| Compound 5m | Kinesin Eg5 | -9.52 | H-bond with GLU116, GLY117 | mdpi.com |

| Compound 101 | Kinesin Eg5 | -9.52 | H-bond with GLU116, GLY117 | mdpi.com |

| Compound 88 | Kinesin Eg5 | -7.67 | H-bond with GLU116, GLY117 | mdpi.com |

Applications of 2 Methoxy 6 Pyrrolidin 1 Yl Pyridine in Advanced Organic Synthesis and Chemical Research

Role as a Synthetic Intermediate for Complex Molecules

The compound 2-Methoxy-6-(pyrrolidin-1-yl)pyridine serves as a key precursor in the synthesis of more complex and functionally rich molecules. Its inherent structure allows for selective modifications at various positions, enabling the construction of intricate molecular architectures. For instance, derivatives of this compound are instrumental in developing potential imaging agents for medical diagnostics.

One notable application is in the synthesis of ligands for nicotinic acetylcholine (B1216132) receptors (nAChRs), which are targets for Positron Emission Tomography (PET) imaging. A novel series of compounds was developed based on a derivative scaffold, 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine, to create agents with high affinity for these receptors. nih.gov The synthesis of these complex molecules highlights the utility of the pyridine-pyrrolidine framework as a starting point for creating sophisticated neurological research tools. nih.gov The development of these agents involves multi-step synthetic pathways where the initial pyridine (B92270) scaffold is elaborated upon to achieve the desired biological activity and properties, such as increased lipophilicity for better blood-brain barrier penetration. nih.gov

Another example is its use in constructing other functionalized pyridine derivatives, such as (E)-2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde oxime, demonstrating its role as a versatile intermediate for accessing a variety of substituted pyridines. sigmaaldrich.com The synthesis of such compounds often involves nucleophilic aromatic substitution or palladium-catalyzed methods like the Buchwald-Hartwig amination to introduce the pyrrolidine (B122466) moiety onto the pyridine ring.

Table 1: Examples of Complex Molecules Synthesized from Pyridine-Pyrrolidine Intermediates

| Starting Intermediate Class | Resulting Complex Molecule | Application Area |

|---|---|---|

| Substituted 2-chloro-5-(pyrrolidinylmethoxy)pyridine | High-affinity nAChR Ligands | PET Imaging Agents nih.gov |

| This compound derivative | (E)-2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde oxime | Synthetic Chemistry sigmaaldrich.com |

| Substituted Pyridines | 1H-pyrrolo[3,2-c]pyridine derivatives | Anticancer Agents nih.gov |

Scaffold Engineering in the Development of New Chemical Entities

The pyridine-pyrrolidine motif is a privileged scaffold in medicinal chemistry, providing a robust framework for designing new chemical entities (NCEs) with specific biological activities. By systematically modifying the core structure of this compound and its analogues, researchers can fine-tune the molecule's properties to optimize its interaction with biological targets.

This approach has been successfully employed in the development of ligands for sigma receptors (σRs), which are targets for treating neurological disorders like neuropathic pain. mdpi.com Researchers have synthesized polyfunctionalized pyridines where the core scaffold is decorated with different substituents to modulate affinity and selectivity for σ1 and σ2 receptor subtypes. mdpi.com For example, the synthesis of 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile, a potent dual inhibitor of acetylcholinesterase and a high-affinity σ1R ligand, showcases the power of scaffold engineering. mdpi.com Molecular modeling studies combined with synthesis provide insights into the structure-activity relationships, guiding the design of more effective therapeutic candidates. nih.gov

The pyrrolidine ring itself is a prevalent core structure in many biologically active natural products and medicinal molecules. nih.gov The development of synthetic methods to access diverse pyrrolidine skeletons, often starting from readily available pyridines, is crucial for exploring new chemical spaces and accelerating drug discovery. nih.gov

Development of Catalytic Ligands or Functional Materials Based on Pyridine-Pyrrolidine Motifs

The combination of a Lewis basic pyridine nitrogen and the stereochemical features of the pyrrolidine ring makes the pyridine-pyrrolidine motif an excellent platform for designing ligands for catalysis and functional materials.

Researchers have prepared a range of new electron-releasing pyrrolidine-containing bipyridines and terpyridines. acs.org When these ligands are complexed with ruthenium, the resulting homoleptic complexes show a significant improvement in visible light absorption and notable changes in their electrochemical behavior. acs.org This enhancement, driven by the electron-donating nature of the pyrrolidine group, opens new possibilities for designing more efficient photovoltaic devices. acs.org

In the field of organocatalysis, chiral cis-2,5-disubstituted pyrrolidines have been synthesized and applied to enantioselective Michael additions, achieving excellent yields and high enantioselectivity. rsc.org This demonstrates the potential of the pyrrolidine scaffold in creating powerful catalysts for asymmetric synthesis. Furthermore, the pyridine-pyrrolidine motif is relevant in the broader context of pyridine-based ligands, which are widely used in catalysis. Pyridine can act as a ligand for a vast array of transition metals, forming complexes that catalyze reactions such as polymerization, hydrogenation, and hydroformylation. alfachemic.comunimi.it

More recently, the ligand environment has been shown to tune the catalytic activity of heterogeneous single-atom catalysts. In one study, nickel single atoms supported on carbon nitride were used for C(sp2)−C(sp3) coupling reactions. acs.org It was found that using monodentate ligands like pyridine favored C-N bond formation, while using bidentate ligands like 2,2'-bipyridine (B1663995) derivatives enabled highly selective C-C coupling. acs.org This highlights how the specific structure of the pyridine-based ligand can direct the outcome of a catalytic reaction.

Table 2: Catalytic Applications of Pyridine-Pyrrolidine Based Ligands

| Ligand Type | Metal/System | Catalytic Application | Finding |

|---|---|---|---|

| Pyrrolidine-containing bipyridines/terpyridines | Ruthenium (Ru) | Photovoltaics | Improved visible light absorption and altered electrochemical behavior. acs.org |

| Chiral cis-2,5-disubstituted pyrrolidines | Organocatalyst | Asymmetric Michael Addition | High yields (up to 91%) and enantioselectivity (up to >99% ee). rsc.org |

| Pyridine (as a monodentate ligand) | Nickel (Ni) Single-Atom Catalyst | C-N vs. C-C Coupling | Favored C-N bond formation over C-C coupling. acs.org |

Chemo-sensing Applications of Pyridine Derivatives

Pyridine derivatives are a significant class of compounds in the development of chemosensors due to their ability to bind with various ions and neutral molecules, leading to a detectable signal. nih.gov These sensors often rely on changes in fluorescence or color upon interaction with the target analyte. nih.govresearchgate.net

Pyridine-based fluorescent sensors have been developed for the detection of toxic heavy metal ions such as Cr²⁺, Hg²⁺, Ni²⁺, and Co²⁺ in aqueous solutions. mdpi.com The pyridine ring acts as a fluorophore and a chelating agent, where binding to the metal ion alters its electronic properties and produces a distinct fluorescent response. mdpi.com This provides a rapid and convenient method for monitoring pollutants in environmental water samples. mdpi.com

Beyond metal cations, pyridine derivatives have been engineered to detect other species. For example, a chemosensor based on a substituted pyridine was synthesized to detect formaldehyde (B43269) through a noticeable fluorescence enhancement and a visible color change from yellow to blue. researchgate.net Other sophisticated sensors can detect specific anions or even function in complex biological systems. Terpyridine derivatives have been designed as "turn-on" fluorescent chemosensors for the selective detection of Zn²⁺ ions in living cells. nih.gov The design of these chemosensors is an active area of research, with a continuous need to improve selectivity and sensitivity for applications ranging from environmental monitoring to medical diagnostics. nih.govresearchgate.net

Table 3: Examples of Pyridine-Based Chemosensors

| Pyridine Derivative Sensor | Analyte Detected | Detection Method |

|---|---|---|

| 3,3'-(4-(2-amino-4,5-dimethoxyphenyl)pyridine-2,6-diyl)dianiline | Formaldehyde | Fluorescence enhancement and color change. researchgate.net |

| 2-Amino-3-cyanopyridine derivatives | Toxic heavy metal ions (Cr²⁺, Hg²⁺, Ni²⁺, Co²⁺) | Fluorescence response. mdpi.com |

| Terpyridine derivative L1 | Zinc ions (Zn²⁺) | "Turn-on" fluorescence. nih.gov |

Q & A

Basic: What are the common synthetic routes for preparing 2-Methoxy-6-(pyrrolidin-1-yl)pyridine?

Answer:

The compound is typically synthesized via nucleophilic substitution or palladium-catalyzed coupling reactions. A common approach involves reacting 2-chloro-6-methoxypyridine with pyrrolidine under reflux in a polar aprotic solvent (e.g., DMF or DMSO) with a base (e.g., K₂CO₃) to facilitate substitution . Alternatively, Suzuki-Miyaura coupling using boronic acid derivatives of pyrrolidine and halogenated pyridine precursors has been employed for analogous structures .

Key Considerations:

- Purity of starting materials (≥95% recommended).

- Reaction monitoring via TLC or HPLC to track substitution progress.

- Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Advanced: How can reaction conditions be optimized to improve yield and selectivity?

Answer:

Optimization involves:

- Catalyst Screening : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency in Suzuki reactions .

- Solvent Effects : DMF or toluene improves solubility of aromatic intermediates.

- Temperature Control : Lower temperatures (60–80°C) reduce side reactions like over-alkylation .

- Additives : Use of phase-transfer catalysts (e.g., TBAB) in biphasic systems enhances reaction rates.

Data Contradiction Example:

Conflicting reports on optimal base (K₂CO₃ vs. Cs₂CO₃) suggest conducting a Design of Experiments (DoE) to evaluate interactions between variables .

Basic: What spectroscopic and crystallographic techniques are used for structural characterization?

Answer:

- NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., methoxy δ ~3.8 ppm; pyrrolidine protons δ ~1.8–3.5 ppm) .

- X-ray Crystallography : Single-crystal analysis resolves bond angles and confirms regiochemistry. SHELX programs are standard for refinement .

- HRMS : Exact mass verification (e.g., m/z 206.1267 for [M+H]⁺) ensures molecular integrity .

Advanced: How can crystallographic data discrepancies be resolved during refinement?

Answer:

Discrepancies (e.g., thermal motion artifacts or twinning) require:

- Data Filtering : Remove outliers using SHELXL’s L.S. and BLOC commands .

- Twinning Analysis : Use TWIN and BASF parameters in SHELXL for non-merohedral twinning .

- Validation Tools : Check R-factors and electron density maps (e.g., via PLATON) .

Basic: What safety protocols are critical for handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coat, and goggles (P280/P284 codes) .

- Ventilation : Use fume hoods (P271) to avoid inhalation of dust/aerosols .

- Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent degradation (P233/P410) .

Advanced: How to analyze environmental and metabolic degradation products?

Answer:

- LC-MS/MS : Identify metabolites using collision-induced dissociation (CID) .

- Photodegradation Studies : Expose to UV light (254 nm) and monitor by GC-MS for byproducts like pyridine fragments .

- Ecotoxicity Assays : Use Daphnia magna or algae growth inhibition tests (OECD 201/202 guidelines) to assess aquatic toxicity (H400/H410 codes) .

Basic: What analytical methods quantify this compound in mixtures?

Answer:

- HPLC-UV : C18 column, mobile phase = acetonitrile/water (70:30), λ = 260 nm .

- GC-FID : Derivatize with BSTFA for volatility; compare retention times against standards .

Advanced: How to validate a new quantification method for regulatory compliance?

Answer:

Follow ICH Q2(R1) guidelines:

- Linearity : R² ≥ 0.995 across 50–150% of target concentration.

- Precision : ≤5% RSD in intra-/inter-day assays.

- Accuracy : 98–102% recovery in spiked samples .

Basic: What are the key reaction mechanisms involving this compound?

Answer:

- Electrophilic Aromatic Substitution : Methoxy directs attack to the 4-position; pyrrolidine acts as an electron donor.

- Coordination Chemistry : The pyridine nitrogen participates in metal complexation (e.g., with Pd or Ru catalysts) .

Advanced: How to model electronic properties for catalytic applications?

Answer:

- DFT Calculations : Use Gaussian09 with B3LYP/6-31G* basis set to map HOMO/LUMO orbitals.

- NBO Analysis : Quantify charge distribution at the pyrrolidine nitrogen to predict nucleophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.